molecular formula C23H17N5O3 B2860711 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE CAS No. 1797751-05-3

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE

Cat. No.: B2860711
CAS No.: 1797751-05-3
M. Wt: 411.421
InChI Key: UCPXJXPDFULXII-UHFFFAOYSA-N
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Description

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzo[d]isoxazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole ring, followed by the introduction of the pyridine and oxadiazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and organometallic reagents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-21(13-19-17-8-2-4-10-20(17)30-27-19)25-18-9-3-1-6-15(18)12-22-26-23(28-31-22)16-7-5-11-24-14-16/h1-11,14H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPXJXPDFULXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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